Z-LEU-TYR-OH

Description

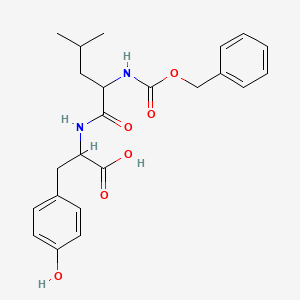

Structure

3D Structure

Properties

CAS No. |

40908-35-8 |

|---|---|

Molecular Formula |

C23H28N2O6 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |

InChI Key |

LYFZBGIZNYYJJR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Other CAS No. |

40908-35-8 |

sequence |

LY |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Z-LEU-TYR-OH

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the molecular interactions and functional consequences of N-benzyloxycarbonyl-L-leucyl-L-tyrosine (Z-LEU-TYR-OH). This document moves beyond a surface-level description to provide a foundational understanding of its likely mechanism of action, grounded in established biochemical principles and supported by evidence from related compounds.

Introduction: Deconstructing this compound

This compound is a synthetic dipeptide composed of L-leucine and L-tyrosine. The molecule is characterized by the presence of a benzyloxycarbonyl (Z) group protecting the N-terminus of leucine and a free carboxylic acid (-OH) at the C-terminus of tyrosine. While sometimes erroneously cataloged, its structure strongly suggests a role as a competitive inhibitor of certain proteases, rather than possessing intrinsic enzymatic activity. The lipophilic Z-group can enhance cell permeability, a desirable characteristic for potential therapeutic agents.

The Primary Hypothesis: Competitive Inhibition of Calpains

The most compelling hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor of calpains. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathologies, making them an attractive target for therapeutic intervention.

Evidence for this hypothesis is drawn from studies of structurally similar compounds. For instance, the peptide derivative benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone (ZLLY-CHN2) has been identified as a cell-permeant, irreversible inhibitor of calpain.[1] This suggests that the "Z-Leu-Tyr" sequence is a recognition motif for the active site of calpain. This compound, sharing this core sequence, likely functions as a substrate analog, binding to the active site of calpain without being cleaved, thereby competitively inhibiting the binding and cleavage of natural substrates.

The Molecular Mechanism of Inhibition

The proposed mechanism of action involves the following key steps:

-

Binding to the Active Site: this compound, mimicking a natural substrate, docks into the active site of a calpain enzyme. The specificity of this interaction is likely driven by the recognition of the leucine and tyrosine residues by the S1 and S2 pockets of the calpain active site.

-

Formation of a Non-Covalent Complex: Unlike irreversible inhibitors, this compound, with its C-terminal carboxylic acid, would form a reversible, non-covalent complex with the enzyme.

-

Competitive Inhibition: By occupying the active site, this compound prevents the binding of endogenous calpain substrates, thus inhibiting their proteolytic cleavage. The potency of this inhibition would be determined by the binding affinity (Ki) of this compound for the calpain active site.

The following diagram illustrates the proposed competitive inhibition of calpain by this compound.

Caption: Competitive inhibition of calpain by this compound.

Broader Implications: Interaction with Other Proteases

While the primary hypothesis focuses on calpain, it is plausible that this compound could exhibit inhibitory activity against other proteases that recognize similar peptide sequences. Cysteine proteases such as cathepsins and certain serine proteases may also be potential targets. The degree of selectivity would depend on the specific structural features of the active sites of these enzymes and their affinity for the Leu-Tyr motif.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the proposed mechanism of action, a series of biochemical and cellular assays are required. The following protocols provide a framework for investigating the inhibitory effects of this compound.

In Vitro Calpain Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a specific calpain isoform (e.g., calpain-1 or calpain-2).

Methodology:

-

Reagents and Materials:

-

Purified calpain enzyme

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)[2]

-

Assay buffer (containing calcium)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the calpain enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Calpain Inhibitor III).[2]

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram outlines the workflow for the in vitro calpain inhibition assay.

Caption: Workflow for determining the IC50 of this compound.

Determination of Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Methodology:

-

Procedure:

-

Perform the calpain activity assay as described above, but with a key modification: vary the concentration of the fluorogenic substrate at several fixed concentrations of this compound.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk or Michaelis-Menten plot of the data.

-

-

Data Analysis:

-

Competitive Inhibition: The Lineweaver-Burk plot will show lines with different slopes intersecting at the same point on the y-axis. The apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.

-

Non-competitive Inhibition: The Lineweaver-Burk plot will show lines with different slopes that intersect on the x-axis. The apparent Vmax will decrease with increasing inhibitor concentration, while Km remains unchanged.

-

The Ki can be calculated from the replots of the slopes or intercepts of the primary plots.

-

Potential Synergistic Effects with Leucine and Tyrosine

An intriguing area for further investigation is the potential interplay between this compound and the individual amino acids it comprises. Recent research has shown that tyrosine can enhance the leucine-induced activation of mTORC1 signaling, a key pathway in muscle protein synthesis.[3] While this compound's primary proposed mechanism is protease inhibition, it is conceivable that upon cellular uptake and potential hydrolysis into its constituent amino acids, it could contribute to the cellular pools of leucine and tyrosine, thereby influencing pathways like mTORC1. However, this would be a secondary effect and is distinct from the direct mechanism of action of the intact dipeptide.

Summary of Quantitative Data

The following table provides a hypothetical summary of the kind of quantitative data that would be generated through the experimental protocols described above to characterize the inhibitory activity of this compound.

| Parameter | Value | Method |

| IC50 (Calpain-1) | [To be determined] µM | In Vitro Fluorescence Assay |

| IC50 (Calpain-2) | [To be determined] µM | In Vitro Fluorescence Assay |

| Ki (Calpain-1) | [To be determined] µM | Enzyme Kinetics Analysis |

| Mode of Inhibition | Competitive (Hypothesized) | Lineweaver-Burk Analysis |

Conclusion and Future Directions

-

Comprehensive Profiling: Testing the inhibitory activity of this compound against a broad panel of proteases to determine its selectivity.

-

Cell-Based Assays: Evaluating the effects of this compound on calpain-mediated cellular processes, such as apoptosis and cell migration.

-

Structural Studies: Co-crystallization of this compound with calpain to obtain a detailed atomic-level understanding of the inhibitor-enzyme interaction.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and investigate the core mechanism of action of this compound. The proposed experimental frameworks offer a clear path for validating its function and exploring its potential as a valuable research tool or therapeutic agent.

References

-

Mellgren, R. L., Shaw, E., & Mericle, M. T. (1994). Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone. Experimental Cell Research, 215(1), 164–171. Retrieved from [Link]

-

D'Souza, R. F., et al. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. International Journal of Molecular Sciences, 25(1), 293. Retrieved from [Link]

Sources

- 1. Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Z-LEU-TYR-OH – Discovery, Mechanism, and Application

The following technical guide details the discovery, chemistry, and enzymological significance of Z-LEU-TYR-OH (N-benzyloxycarbonyl-L-leucyl-L-tyrosine).

Executive Summary

This compound (N-benzyloxycarbonyl-L-leucyl-L-tyrosine) is a synthetic dipeptide derivative that played a pivotal role in the history of enzymology. Historically, it served as one of the first synthetic low-molecular-weight substrates used to define the catalytic specificity of acidic endopeptidases, most notably Pepsin and Cathepsin D .

Its development dismantled the early 20th-century dogma that proteolytic enzymes required large protein structures to function, proving instead that specific amino acid side chains (the hydrophobic Leu-Tyr motif) dictate cleavage. Today, it remains a reference standard in kinetic assays, crystallographic mapping, and peptide synthesis.

Chemical Identity & Structural Logic[1]

Nomenclature and Structure[2]

-

IUPAC Name: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

-

Formula: C₂₃H₂₈N₂O₆

-

Molecular Weight: 428.48 g/mol

-

Key Functional Groups:

-

Z-Group (Cbz): The Benzyloxycarbonyl group protects the N-terminus, mimicking the continuous peptide chain of a larger protein and preventing aminopeptidase degradation.

-

Leucine (P1 Position): Provides a hydrophobic isobutyl side chain that fits into the enzyme's S1 binding pocket.

-

Tyrosine (P1' Position): Provides an aromatic phenol ring, preferred by pepsin's S1' pocket, and serves as the leaving group upon cleavage.

-

The "Z" Group Significance

The "Z" protecting group was introduced by Leonidas Zervas and Max Bergmann in 1932. Its introduction was revolutionary because it allowed for the synthesis of defined peptides that were stable yet removable (via catalytic hydrogenation), enabling the creation of precise substrates like this compound to probe enzyme active sites.

Historical Discovery: The Bergmann-Fruton Era

The "Protein-Only" Dogma

Prior to the late 1930s, scientists believed that digestive enzymes like pepsin could only degrade large, complex proteins. It was thought that the tertiary structure of proteins was required for enzymatic action.

The Breakthrough (1939)

Joseph Fruton and Max Bergmann , working at the Rockefeller Institute, shattered this dogma. They synthesized small, blocked dipeptides—including derivatives similar to this compound (e.g., Z-Glu-Tyr)—and demonstrated that pepsin could cleave them.

-

Significance: This proved that enzyme specificity relies on local amino acid sequences (primary structure) rather than the entire protein fold.

-

This compound Emergence: As kinetic studies advanced, this compound was synthesized to probe the hydrophobic specificity of pepsin. Pepsin shows a strong preference for cleaving bonds between hydrophobic residues (Leu, Phe, Tyr), making this compound a superior substrate for kinetic characterization compared to earlier charged substrates.

Enzymological Mechanism

The Cleavage Reaction

Pepsin is an aspartic protease.[1] It uses two aspartic acid residues (Asp32 and Asp215) in its active site to activate a water molecule for nucleophilic attack on the peptide bond.

Reaction:

-

Substrate: this compound (Blocked N-terminus, intact peptide bond).

-

Products: Z-Leucine (Acid form) and Free Tyrosine.

-

Detection: The reaction is monitored by quantifying the appearance of the free

-amino group of the released Tyrosine (using Ninhydrin) or by UV absorbance changes.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the interaction of this compound with the Pepsin active site pockets (S1 and S1').

Caption: Kinetic pathway of this compound hydrolysis by Aspartic Proteases.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This is a solution-phase synthesis protocol adapted from classical methods.

Reagents: L-Leucine, L-Tyrosine methyl ester, Benzyl chloroformate (Z-Cl), Dicyclohexylcarbodiimide (DCC).

-

Protection (Z-Leu): React L-Leucine with Benzyl chloroformate in basic aqueous solution (Schotten-Baumann conditions) to form Z-Leu-OH .

-

Coupling: Dissolve Z-Leu-OH and L-Tyrosine methyl ester (H-Tyr-OMe) in DMF. Add DCC (coupling agent) at 0°C. Stir overnight to form Z-Leu-Tyr-OMe .

-

Saponification: Treat Z-Leu-Tyr-OMe with 1N NaOH in methanol to remove the methyl ester protection.

-

Acidification: Acidify carefully with HCl to precipitate This compound .

-

Purification: Recrystallize from ethanol/water. Verify purity via HPLC (>98%).

Protocol B: Pepsin Activity Assay

Objective: Determine

-

Buffer Preparation: Prepare 0.1 M Sodium Citrate buffer, pH 2.0.

-

Substrate Solution: Dissolve this compound in a minimal volume of 0.1 M NaOH, then dilute with Citrate buffer to a stock concentration of 2 mM. Note: Ensure pH remains ~2.0.

-

Enzyme Prep: Dissolve Porcine Pepsin A (lyophilized powder) in Citrate buffer (0.1 mg/mL).

-

Reaction:

-

Mix 1.0 mL Substrate solution + 0.1 mL Enzyme solution.

-

Incubate at 37°C for exactly 10 minutes.

-

-

Termination: Stop reaction by adding 1.0 mL of 5% Trichloroacetic acid (TCA) or by boiling.

-

Quantification (Ninhydrin Method):

-

Add Ninhydrin reagent to the supernatant. Heat at 100°C for 15 mins.

-

Measure Absorbance at 570 nm.

-

Compare against a Tyrosine standard curve.

-

Calculation: Rate = [Tyr released] / time.

-

Comparative Data: Substrate Specificity

The following table highlights why this compound is a preferred substrate compared to other synthetic dipeptides for Pepsin A.

| Substrate | Notes | |||

| This compound | High | Low | Optimal | Matches S1/S1' hydrophobic preference. |

| Z-Glu-Tyr-OH | Low | High | Low | Glu (charge) is disfavored in S1 pocket. |

| Z-Gly-Tyr-OH | Very Low | High | Poor | Gly lacks side chain for hydrophobic anchoring. |

| Acetyl-Phe-Tyr | Moderate | Moderate | Good | Acetyl is less bulky than Z; binding is weaker. |

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. Link

-

Fruton, J. S., & Bergmann, M. (1939). The Specificity of Pepsin. Science, 90(2320), 89-90. Link

-

Dunn, B. M. (2001). Structure and Mechanism of Aspartic Proteases. Chemical Reviews. Link

-

MEROPS Database. Peptidase Database: Pepsin A Substrates. Link

-

Sigma-Aldrich. Z-L-Tyr-OH Product Specification and Safety Data. Link

Sources

Z-LEU-TYR-OH function in biological systems

This is a comprehensive technical guide on the biological function and experimental utility of Z-LEU-TYR-OH (N-Carbobenzyloxy-L-leucyl-L-tyrosine).

Mechanistic Probe, Substrate, and Structural Scaffold in Protease Kinetics

Executive Summary

This compound is a protected dipeptide derivative widely utilized as a mechanistic probe in the study of proteolytic enzymes, specifically aspartic proteases (e.g., Pepsin, Cathepsin D) and metalloproteases (e.g., Thermolysin). Chemically defined as N-benzyloxycarbonyl-L-leucyl-L-tyrosine, it serves two distinct biological roles depending on the experimental conditions:

-

Substrate: It mimics the hydrophobic P1-P1' cleavage site preferred by gastric and lysosomal proteases, allowing for precise kinetic mapping of the S1 and S1' subsites.

-

Structural Scaffold: It acts as the "parent" backbone for the design of potent transition-state inhibitors (e.g., Z-Leu-Tyr-chloromethyl ketone) used to arrest viral and metabolic pathologies.

This guide details the physicochemical basis of its interaction, provides a validated kinetic assay protocol, and outlines its role in rational drug design.

Physicochemical Profile & Biological Context[1][2][3][4][5][6][7][8][9]

| Property | Specification | Biological Relevance |

| Chemical Formula | Mimics the peptide backbone; "Z" group provides hydrophobic bulk for S2 subsite binding. | |

| Molecular Weight | ~428.48 g/mol | Small enough for rapid diffusion; large enough to ensure specific enzyme-substrate fit. |

| Solubility | DMSO, Methanol, Ethanol | Low water solubility requires organic co-solvents (e.g., 5% DMSO) in biological buffers. |

| Purity Requirement | Critical for kinetic assays to prevent background hydrolysis signals from impurities. | |

| Primary Targets | Pepsin, Cathepsin D, Thermolysin | Probes the specificity for hydrophobic/aromatic residues at the cleavage site. |

2.1 The "Z" Group Functionality

The Carbobenzoxy (Cbz or Z) group attached to the N-terminus is not merely a protecting group; in biological systems, it mimics the phenylalanine or leucine residue that would occupy the S2 subsite of the protease. This allows this compound to bind with high affinity, positioning the Leu-Tyr bond exactly at the catalytic center.

Mechanistic Action in Biological Systems

3.1 Interaction with Aspartic Proteases (Pepsin/Cathepsin D)

Aspartic proteases utilize two aspartic acid residues in the active site to activate a water molecule for nucleophilic attack.[1]

-

Binding: The Z-group binds in the S2 hydrophobic pocket. The Leucine side chain occupies the S1 pocket, and the Tyrosine side chain fits into the S1' pocket.

-

Cleavage: The enzyme cleaves the peptide bond between Leucine and Tyrosine.

-

Kinetics: Because this compound lacks a C-terminal extension (it ends in a free acid, -OH), it is often a "minimal substrate." It is cleaved less efficiently than extended peptides (e.g., Z-Leu-Tyr-NH2), making it ideal for slow-binding kinetic studies where rapid hydrolysis would obscure transient intermediates.

3.2 Interaction with Thermolysin (Metalloprotease)

Thermolysin, a bacterial protease, is unique in its ability to catalyze the reverse reaction (peptide synthesis) using this compound precursors. Researchers use this compound to study the thermodynamics of peptide bond formation versus hydrolysis, often driving the reaction toward synthesis in organic co-solvents.

Visualization of Signaling & Kinetics[6]

Diagram 1: Protease Cleavage Mechanism (Aspartic Protease)

This diagram illustrates the recognition and cleavage event of this compound by Pepsin.

Caption: Mechanism of this compound hydrolysis by Aspartic Proteases via activated water nucleophile.

Validated Experimental Protocol: Kinetic Assay

This protocol validates the activity of Pepsin or Cathepsin D using this compound. Note that detection is typically performed via HPLC because the cleavage products (Z-Leu-OH and Tyr-OH) do not generate a strong fluorogenic signal on their own compared to AMC-derivatives.

5.1 Reagents Preparation

-

Buffer: 0.1 M Sodium Acetate, pH 4.0 (for Pepsin) or pH 3.5 (for Cathepsin D).

-

Substrate Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

-

Enzyme Stock: Dissolve Pepsin (porcine gastric mucosa) in Buffer to 1 mg/mL.

5.2 Assay Workflow

-

Equilibration: In a microcentrifuge tube, mix 980 µL Buffer and 10 µL Enzyme Stock . Incubate at 37°C for 5 minutes.

-

Initiation: Add 10 µL Substrate Stock (Final [S] = 100 µM). Vortex briefly.

-

Incubation: Incubate at 37°C for exactly 30 minutes.

-

Termination: Add 100 µL of 10% Trichloroacetic Acid (TCA) or heat at 95°C for 3 minutes to denature the enzyme.

-

Separation: Centrifuge at 10,000 x g for 5 minutes to remove precipitate.

-

Detection (HPLC): Inject 20 µL of supernatant onto a C18 Reverse-Phase column.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient (10% to 60% B).

-

Detection: UV absorbance at 280 nm (detects the Tyrosine aromatic ring).

-

5.3 Self-Validating Control

-

Negative Control: Run the assay with Buffer + Substrate (no enzyme). If a peak appears at the product retention time, the substrate is unstable or contaminated.

-

Positive Control: Use a known substrate (e.g., Hemoglobin) if this compound cleavage is slow.

Diagram 2: Experimental Workflow

Caption: Step-by-step HPLC kinetic assay workflow for this compound hydrolysis.

Applications in Drug Development

While this compound is a substrate, its structure is the pharmacophore for several inhibitors.

-

Transition State Analogs: By replacing the C-terminal -OH with an aldehyde (-CHO) or chloromethyl ketone (-CH2Cl), the molecule becomes an irreversible inhibitor. The Z-Leu-Tyr backbone ensures the inhibitor "docks" correctly before the warhead reacts with the active site cysteine or aspartate.

-

Crystallography: this compound is used in X-ray co-crystallization to trap enzymes in a "product-bound" state, revealing the exact conformation of the S1' subsite after cleavage.

References

-

Dunn, B. M., et al. (2021). "Pepsin activity as a function of pH and digestion time on caseins." PubMed. Available at: [Link]

-

Yonezawa, H., et al. (1999). "Fluorogenic Substrates for Cathepsin D." Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

National Institutes of Health (NIH). "Cathepsin B: Active Site Mapping with Peptidic Substrates." Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling and Kinetic Applications of Z-Leu-Tyr-OH

Physicochemical Specifications

Z-Leu-Tyr-OH is a protected dipeptide derivative widely utilized as a hydrophobic substrate in enzymatic kinetic studies, particularly for zinc-dependent exopeptidases. Its structural integrity relies on the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, which mimics the polypeptide chain extension required for enzyme subsite recognition while blocking aminopeptidase activity.[1]

Molecular Identity[2]

| Parameter | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| Common Name | This compound; Cbthis compound |

| Molecular Formula | C₂₃H₂₈N₂O₆ |

| Molecular Weight (Average) | 428.48 g/mol |

| Monoisotopic Mass | 428.1947 Da |

| CAS Number | 40908-35-8 |

| Physical State | White to off-white crystalline powder |

| pKa (Predicted) | ~3.4 (C-terminal COOH), ~9.8 (Phenolic OH) |

Structural Architecture

The molecule consists of three distinct domains governing its interaction with protease active sites:

-

The Z-Cap (N-terminus): A hydrophobic benzyl carbamate group that occupies the S2 or S3 hydrophobic pocket of proteases, stabilizing the enzyme-substrate complex.

-

The Leucine Core (P1 residue): Provides aliphatic hydrophobic bulk.[1]

-

The Tyrosine Tail (P1' residue): An aromatic C-terminal residue with a free carboxylic acid, serving as the primary recognition motif for Carboxypeptidase A (CPA).[1]

Structural Analysis & Synthesis

The synthesis of this compound typically follows standard solution-phase peptide coupling protocols or solid-phase synthesis (SPPS) using Fmoc/tBu strategies, though the Z-group is acid-stable and requires hydrogenolysis for removal (if deprotection were desired). In this context, the Z-group is retained as a permanent structural feature.[1]

Chemical Connectivity Diagram

The following diagram illustrates the structural flow from the N-terminal protecting group to the C-terminal recognition site.

Figure 1: Structural connectivity of this compound highlighting functional domains.[1]

Biological Application: Protease Kinetics[2]

This compound is primarily employed to probe the specificity of Carboxypeptidase A (CPA) and Pepsin .

Mechanism of Action (CPA)

Carboxypeptidase A is a metalloexopeptidase that preferentially cleaves C-terminal aromatic or branched aliphatic amino acids.[1]

-

Substrate Recognition: The free carboxylate of the Tyrosine residue coordinates with the active site Arg-145 of CPA.

-

Hydrolysis: The Zinc ion (Zn²⁺) polarizes the carbonyl of the scissile peptide bond (between Leu and Tyr), facilitating nucleophilic attack by a water molecule (promoted by Glu-270).[1]

-

Product Release: Hydrolysis yields Z-Leu-OH and free L-Tyrosine .[1]

Enzymatic Workflow Diagram

Figure 2: Kinetic pathway for the hydrolysis of this compound by Carboxypeptidase A.

Experimental Protocols

Protocol A: Preparation of Stock Solution

Challenge: this compound exhibits poor water solubility due to the hydrophobic Z-group and Leucine side chain. Direct dissolution in aqueous buffers often leads to precipitation.[1]

Reagents:

-

This compound (Solid)[1]

-

Dimethyl Sulfoxide (DMSO) - Anhydrous, ACS Grade[1]

-

Methanol (Alternative solvent)[1]

Procedure:

-

Weighing: Accurately weigh 4.28 mg of this compound.

-

Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds until the solution is crystal-clear.

-

Result: 10 mM Stock Solution.[1]

-

-

Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute the stock at least 1:100 into the reaction buffer immediately prior to use. Ensure the final DMSO concentration is <1% to avoid enzyme denaturation.[1]

Protocol B: Carboxypeptidase A (CPA) Kinetic Assay

Objective: Determine the rate of hydrolysis by monitoring the release of free Tyrosine.[1]

Reagents:

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Enzyme: Carboxypeptidase A (Sigma-Aldrich/Merck), diluted to 1-5 units/mL in cold buffer.[1]

-

Detection: Ninhydrin Reagent (reacts with the free alpha-amine of the released Tyrosine; Z-Leu-OH and this compound have blocked amines and do not react significantly).

Step-by-Step:

-

Equilibration: Pre-incubate 900 µL of Buffer at 25°C in a quartz cuvette or microcentrifuge tube.

-

Substrate Addition: Add 10 µL of 10 mM this compound stock (Final conc: 100 µM). Mix by inversion.

-

Initiation: Add 10 µL of CPA enzyme solution. Start timer immediately.

-

Sampling: At defined intervals (0, 5, 10, 15, 30 min), remove 100 µL aliquots.

-

Quenching: Transfer aliquots immediately into tubes containing 100 µL of 10% Trichloroacetic acid (TCA) or heat at 95°C for 2 mins to stop the reaction.

-

Quantification:

References

-

PubChem. (n.d.).[1][2][3] Compound Summary: Carbobenzoxy-L-leucyl-L-tyrosine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Auld, D. S., & Vallee, B. L. (1970).[1] Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis. Biochemistry. (Contextual grounding for CPA assays).

Sources

Methodological & Application

Application Note: Z-Leu-Tyr-OH in Phosphoproteomics

The following guide details the application of Z-Leu-Tyr-OH (N-Carbobenzyloxy-L-leucyl-L-tyrosine) and its functional derivatives in high-sensitivity phosphoproteomics.

While often overshadowed by its irreversible analogs (e.g., Z-Leu-Tyr-CMK), the Z-Leu-Tyr scaffold is a critical tool for preserving the Tyrosine Phosphoproteome —specifically by inhibiting Calpain and Cathepsin proteases that rapidly degrade cytoskeletal phosphoproteins upon cell lysis.[1]

Precision Phosphoproteome Preservation: The this compound Protocol[1]

Executive Summary

The Challenge: Phosphoproteomics suffers from two primary degradation pathways during cell lysis:

-

Dephosphorylation: Rapid loss of phosphate groups by phosphatases (PTPs/PPs).[1]

-

Proteolytic "Shaving": The calcium-dependent protease Calpain (and lysosomal Cathepsin L ) selectively cleaves cytoskeletal proteins (e.g., FAK, Talin, Paxillin) which are often the richest hubs of Tyrosine phosphorylation.[1]

The Solution: This compound acts as a substrate mimic and competitive inhibitor for these cysteine proteases.[1] Unlike broad-spectrum inhibitors (e.g., PMSF), Z-Leu-Tyr motifs specifically target the hydrophobic binding pockets of Calpain I/II and Cathepsin L, preserving the structural integrity of low-abundance signaling nodes.[1]

Key Application:

-

Target: Preservation of focal adhesion kinase (FAK) and Src-family kinase substrates.[1]

-

Mechanism: Competitive inhibition of the Calpain active site (Cys105).[1]

-

Advantage: Unlike alkylating inhibitors (CMK/FMK), this compound does not permanently modify Cysteine residues, reducing spectral complexity and preventing "over-alkylation" artifacts in Mass Spectrometry (MS) data.[1]

Mechanism of Action

Calpains are "modulator proteases" that do not degrade proteins entirely but cleave them at specific inter-domain hinges.[1] These hinges are often adjacent to key phosphorylation sites.[1]

-

The Attack: Upon cell lysis, intracellular

levels spike, activating Calpain.[1] Calpain cleaves the N-terminal domain of proteins like Talin and FAK , separating the kinase domain from its anchoring site.[1] -

The Defense: this compound mimics the preferred substrate sequence (Leucine-Tyrosine hydrophobic motif).[1] It enters the active site of Calpain, occupying the S1 and S2 subsites.[1]

Pathway Visualization: Calpain-Mediated Phosphoproteome Loss vs. Rescue

Figure 1: Mechanism of this compound in rescuing phosphoproteins from Calpain-mediated degradation during sample preparation.[1]

Experimental Protocol

Protocol: "Dual-Lock" Lysis for Tyrosine Phosphoproteomics

This protocol integrates this compound into a standard lysis workflow to maximize phosphopeptide recovery.[1]

Reagents Required:

-

This compound Stock: 10 mM in DMSO (Store at -20°C).

-

Phosphatase Inhibitor Cocktail: (Sodium Orthovanadate, NaF).[1]

-

Lysis Buffer Base: 8M Urea, 50 mM Tris-HCl (pH 8.0), 75 mM NaCl.[1]

Step-by-Step Methodology:

-

Inhibitor Pre-Loading (Critical Step):

-

Prepare the Lysis Buffer immediately before use.[1]

-

Add This compound to a final concentration of 50 µM - 100 µM .

-

Note: If using the aldehyde derivative (Z-Leu-Tyr-CHO), use 10-20 µM.[1] For the free acid (OH), higher concentrations (100 µM) ensure effective competitive inhibition.[1]

-

Add Phosphatase Inhibitors (1 mM Na3VO4).[1]

-

-

Cell Lysis:

-

Wash cells 2x with ice-cold PBS (containing 10 µM this compound to prevent shock-induced proteolysis during washing).[1]

-

Add "Dual-Lock" Lysis Buffer directly to the plate.[1] Scrape and collect.

-

Sonication: Sonicate samples (3 x 10s pulses) on ice to shear DNA and disrupt membranes.[1] The presence of this compound protects proteins from heat/shear-induced protease activation.[1]

-

-

Digestion & Desalting:

-

Reduce (DTT, 5 mM) and Alkylate (IAA, 15 mM).[1]

-

Dilute Urea to <2M using 50 mM Tris-HCl.[1]

-

Add Trypsin (1:50 ratio) and digest overnight at 37°C.

-

Self-Validation: this compound is a dipeptide.[1] It will be present in the digest but will not interfere with large phosphopeptides.[1] It elutes early in Reverse Phase (C18) chromatography.[1]

-

-

Phosphopeptide Enrichment (TiO2/IMAC):

-

LC-MS/MS Analysis:

Comparative Data: Inhibitor Efficacy

The following table summarizes the performance of this compound against other common inhibitors in preserving specific phosphoproteome subsets.

| Inhibitor Type | Compound | Target Specificity | Mechanism | Effect on pTyr Recovery | Mass Spec Compatibility |

| Broad Spectrum | PMSF / AEBSF | Serine Proteases | Irreversible Sulfonation | Low (Misses Calpain) | High |

| Peptide Aldehyde | MG132 (Z-LLL-al) | Proteasome / Calpain | Reversible Hemiacetal | Moderate | Moderate (Aldehyde reactivity) |

| Peptide Derivative | This compound | Calpain I/II, Cathepsin L | Competitive (Reversible) | High (Specific for Cytoskeleton) | Excellent (No alkylation) |

| Peptide Ketone | Z-LY-CMK | Calpain / Cysteine Proteases | Irreversible Alkylation | Very High | Low (Modifies Cys residues) |

Key Insight: While Z-LY-CMK is more potent, it permanently alkylates Cysteine residues.[1] In "Cysteinyl-peptide" mapping or when using Cys-reactive tags (TMT-Cys), This compound is preferred as it washes away during desalting.[1]

Troubleshooting & Validation

-

Issue: Low identification of FAK/Paxillin phosphosites.

-

Cause: Calpain activation during the PBS wash step.[1]

-

Fix: Add 10 µM this compound to the PBS wash buffer before lysis.

-

-

Issue: High background in MS1.

-

Validation: To confirm Calpain inhibition, perform a Western Blot for Spectrin breakdown products (SBDPs) .[1]

References

-

Mellgren, R. L., et al. (1994).[1][2] "Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone."[1][2] Experimental Cell Research. Link

-

Carragher, N. O., et al. (2002).[1] "Calpain activity is required for Src-induced disruption of focal adhesions."[1] Journal of Cell Science.[1] Link[1]

-

Goll, D. E., et al. (2003).[1] "The Calpain System."[1][2] Physiological Reviews. Link[1]

-

Biosynth. "this compound Product Data and Enzymatic Applications." Biosynth Catalog. Link

-

Cayman Chemical. "Calpain Inhibitors in Signal Transduction."[1] Cayman Chemical Application Notes. Link

Sources

Application Notes and Protocols for Z-Leu-Tyr-OH: A Substrate for Carboxypeptidase A Activity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Paradigm for Z-Leu-Tyr-OH Application

In the dynamic landscape of biochemical research, the precise characterization of enzyme activity is paramount. While the dipeptide N-Benzyloxycarbonyl-L-leucyl-L-tyrosine (this compound) has been anecdotally miscategorized, it is crucial to establish its correct application based on its chemical structure. This compound is a dipeptide with a protected N-terminus (Z-group) and a C-terminal tyrosine residue. This configuration makes it an ideal substrate not for phosphatases, which act on phosphorylated residues, but for proteases, specifically exopeptidases that cleave the C-terminal amino acid from a peptide chain.

One of the most well-characterized exopeptidases that exhibits a preference for C-terminal residues with aromatic side chains is Carboxypeptidase A (CPA) .[1] This zinc-containing metalloprotease, found in the pancreas, plays a vital role in protein digestion by hydrolyzing peptide bonds.[2][3] The specificity of CPA for aromatic C-terminal residues, such as tyrosine, makes this compound a suitable and specific substrate for assaying its activity.[4]

This application note provides a comprehensive, field-proven protocol for the accurate determination of Carboxypeptidase A activity using this compound. The methodology is built on the principle of quantifying the L-tyrosine released upon enzymatic cleavage of the substrate. We will detail a robust colorimetric detection method using ninhydrin, which reacts with the primary amine of the liberated tyrosine to produce a colored product. This guide is designed to be a self-validating system, incorporating essential controls and explaining the causality behind each experimental step to ensure scientific integrity and reproducibility.

Principle of the Assay

The enzymatic assay for Carboxypeptidase A activity using this compound is based on a two-step process. First, Carboxypeptidase A catalyzes the hydrolysis of the peptide bond between leucine and tyrosine in the this compound substrate, releasing L-tyrosine and Z-leucine. The second step involves the quantification of the released L-tyrosine. In this protocol, we utilize the ninhydrin reaction, where ninhydrin reacts with the primary amine of the free tyrosine upon heating to produce a deep blue or purple-colored compound known as Ruhemann's purple.[5][6] The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of L-tyrosine released, and thus to the Carboxypeptidase A activity.

dot graph TD; A[this compound + Carboxypeptidase A] --> B{Enzymatic Hydrolysis}; B --> C[Z-Leu + L-Tyrosine]; C --> D{Quantification of L-Tyrosine}; subgraph Detection D --> E[Addition of Ninhydin Reagent]; E --> F[Heat Incubation]; F --> G[Formation of Ruhemann's Purple]; G --> H[Spectrophotometric Measurement at 570 nm]; end

end Figure 1: Workflow of the Carboxypeptidase A assay using this compound.

Materials and Reagents

Enzyme and Substrate

| Reagent | Supplier Example | Notes |

| Carboxypeptidase A from bovine pancreas | Sigma-Aldrich (C9268) | Lyophilized powder, activity should be verified. |

| This compound | Various suppliers | White to off-white powder. |

| L-Tyrosine | Sigma-Aldrich (T3754) | For standard curve generation. |

Assay Buffers and Solutions

| Reagent | Preparation | Storage |

| Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5) | Dissolve Tris base and NaCl in deionized water, adjust pH to 7.5 with HCl. | 4°C for up to 1 month. |

| Substrate Stock Solution (10 mM this compound) | Dissolve in a minimal amount of DMSO, then dilute with Assay Buffer. | -20°C in aliquots. Avoid repeated freeze-thaw cycles. |

| Tyrosine Standard Stock (10 mM L-Tyrosine) | Dissolve in 0.1 M HCl. | 4°C for up to 1 week. |

| Ninhydrin Reagent | See detailed preparation below. | 4°C in a dark bottle for up to 2 weeks. |

| Reaction Stop Solution (0.5 M Trichloroacetic Acid - TCA) | Dissolve TCA in deionized water. | Room temperature. |

Preparation of Ninhydrin Reagent: A common formulation involves dissolving 0.8 g of ninhydrin and 0.12 g of hydrindantin in 30 mL of dimethyl sulfoxide (DMSO), followed by the addition of 10 mL of 4 M lithium acetate buffer (pH 5.2).[7] Handle ninhydrin with care as it is a strong oxidizing agent.

Experimental Protocols

Part 1: Preparation of Reagents and Standards

-

Enzyme Preparation:

-

Reconstitute lyophilized Carboxypeptidase A in cold Assay Buffer to a stock concentration of 1 mg/mL.

-

Further dilute the enzyme stock solution with cold Assay Buffer to the desired working concentration (e.g., 10 µg/mL) immediately before use. Keep the enzyme on ice at all times.

-

-

Substrate Working Solution:

-

Thaw the 10 mM this compound stock solution.

-

Dilute the stock solution with Assay Buffer to a final concentration of 2 mM.

-

-

L-Tyrosine Standard Curve:

-

Prepare a series of L-Tyrosine standards by diluting the 10 mM stock solution in Assay Buffer. A typical concentration range would be from 0 to 1 mM.

-

Example dilutions for a standard curve:

-

| Standard | Tyrosine Stock (10 mM) | Assay Buffer | Final Concentration (mM) |

| S0 (Blank) | 0 µL | 1000 µL | 0 |

| S1 | 10 µL | 990 µL | 0.1 |

| S2 | 20 µL | 980 µL | 0.2 |

| S3 | 40 µL | 960 µL | 0.4 |

| S4 | 60 µL | 940 µL | 0.6 |

| S5 | 80 µL | 920 µL | 0.8 |

| S6 | 100 µL | 900 µL | 1.0 |

Part 2: Enzymatic Reaction

This protocol is designed for a 96-well plate format but can be scaled for cuvettes.

-

Assay Setup:

-

Prepare the following reaction mixtures in triplicate in a microcentrifuge tube or 96-well plate:

-

Test Samples: 50 µL of 2 mM this compound working solution.

-

Substrate Blank: 50 µL of 2 mM this compound working solution.

-

Enzyme Blank: 50 µL of Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

To the Test Samples and Enzyme Blank wells, add 50 µL of the diluted Carboxypeptidase A working solution.

-

To the Substrate Blank wells, add 50 µL of Assay Buffer.

-

The final volume in each well is 100 µL.

-

-

Incubation:

-

Incubate the reaction at 37°C. The optimal incubation time should be determined empirically but is typically between 15 and 60 minutes. It is crucial to ensure the reaction is within the linear range. A time-course experiment is recommended for initial optimization.

-

-

Stop the Reaction:

-

Terminate the reaction by adding 50 µL of 0.5 M TCA to each well.

-

Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.

-

Part 3: Detection of Released L-Tyrosine

-

Sample Preparation for Detection:

-

Carefully transfer 50 µL of the supernatant from each well of the reaction plate to a new 96-well plate suitable for heating.

-

In parallel, add 50 µL of each L-Tyrosine standard to separate wells in the new plate.

-

-

Ninhydrin Reaction:

-

Add 50 µL of the Ninhydrin Reagent to each well containing the samples and standards.[5]

-

Seal the plate and incubate in a water bath or oven at 95-100°C for 10-15 minutes. A purple color will develop.

-

Cool the plate to room temperature.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

-

Standard Curve:

-

Subtract the absorbance of the blank standard (S0) from the absorbance of all other standards.

-

Plot the corrected absorbance values against the known concentrations of L-Tyrosine to generate a standard curve.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration of tyrosine.

-

-

Calculate L-Tyrosine Concentration in Samples:

-

Correct the absorbance of the test samples by subtracting the average absorbance of the enzyme blank and the substrate blank.

-

Use the equation from the standard curve to calculate the concentration of L-Tyrosine released in each sample.

-

-

Calculate Carboxypeptidase A Activity:

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

-

The activity can be calculated using the following formula:

Activity (U/mL) = ([Tyrosine released (µmol/mL)] / [Incubation time (min)]) x (1 / [Enzyme volume (mL)]) x Dilution Factor

-

dot graph TD; subgraph "Data Acquisition" A["Measure Absorbance at 570 nm"] --> B{Correct for Blanks}; end subgraph "Standard Curve Analysis" C["Plot Corrected Absorbance vs. [Tyrosine]"] --> D{Linear Regression}; D --> E["Obtain Equation (y = mx + c)"]; end subgraph "Sample Analysis" B --> F{Calculate [Tyrosine] in Samples}; F --> G{Calculate Enzyme Activity}; end A --> C; E --> F;

end Figure 2: Data analysis workflow for the Carboxypeptidase A assay.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls are essential:

-

Enzyme Blank: This control, containing the enzyme but no substrate, accounts for any background absorbance from the enzyme preparation.

-

Substrate Blank: This control, containing the substrate but no enzyme, corrects for any non-enzymatic hydrolysis of the substrate.

-

Linearity of the Reaction: It is critical to confirm that the reaction rate is linear over the chosen incubation time. This can be assessed by stopping the reaction at multiple time points and plotting product formation against time.

-

Enzyme Concentration Dependence: The reaction rate should be proportional to the enzyme concentration. Assaying different concentrations of Carboxypeptidase A will validate this.

Alternative Detection Methods

While the ninhydrin assay is a classic and reliable method, other techniques can be employed to quantify the released L-tyrosine:

-

Fluorescamine Assay: Fluorescamine reacts with primary amines to produce a fluorescent product, offering higher sensitivity than the ninhydrin assay.[8][9]

-

o-Phthalaldehyde (OPA) Assay: OPA also reacts with primary amines in the presence of a thiol to form a fluorescent adduct.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify L-tyrosine, offering high specificity and accuracy.[12][13] Detection can be achieved by UV absorbance or fluorescence.[14]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for assaying Carboxypeptidase A activity using this compound as a specific substrate. By understanding the enzymatic principles and incorporating the necessary controls, researchers can confidently apply this assay in various contexts, from basic enzyme characterization to high-throughput screening for inhibitors in drug discovery. The flexibility in detection methods allows for adaptation based on the required sensitivity and available instrumentation. This guide serves as a testament to the importance of applying substrates to their correct enzymatic counterparts to ensure the generation of accurate and meaningful scientific data.

References

-

Proteopedia. (2019). Carboxypeptidase A. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

-

Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

-

iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved from [Link]

-

UMass Amherst. (n.d.). Carboxypeptidase A. Retrieved from [Link]

-

M-CSA. (n.d.). Carboxypeptidase A. Retrieved from [Link]

-

Mahesha, H.B. (n.d.). Estimation of amino acid by Ninhydrin method. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

- Song, H., et al. (2018). Substrate Specificity of Human Carboxypeptidase A6. ACS Omega.

- Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry.

-

Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

- Wu, S., et al. (2011). pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. The Journal of Physical Chemistry B.

- Preston, G. W., & Phillips, D. H. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry.

- Church, F. C., et al. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry.

- Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science.

-

Isca Biochemicals. (2023). Peptide solubility. Retrieved from [Link]

-

Charles University. (2022). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from [Link]

- Harris, P. W. R., et al. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science.

- Brimble, M. A., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Royal Society of Chemistry.

- Ciesla, J., et al. (2021).

- Lipscomb, W. N. (1980). Carboxypeptidase A Mechanisms.

- Preston, G. W., & Phillips, D. H. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. SpringerLink.

-

Isca Biochemicals. (2023). Peptide solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoraldehyde (OPA) Reagent Solution. Retrieved from [Link]

- Schmidt, J., et al. (2007). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinica Chimica Acta.

-

Interchim. (n.d.). Fluorescamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorescamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. Retrieved from [Link]

-

ResearchGate. (n.d.). How perform the ninhydrin method to determine amino acid concentration?. Retrieved from [Link]

- Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry.

- Kumar, V., et al. (2017).

- Boparai, J. K., & Singh, P. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.

-

Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

- Google Patents. (n.d.). Method of amino acid analysis.

-

ResearchGate. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. Retrieved from [Link]

-

IRIS Biotech. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

Sources

- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. UVACollab has been retired [collab.its.virginia.edu]

- 4. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. dspace.cuni.cz [dspace.cuni.cz]

- 14. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Z-LEU-TYR-OH for Protease Inhibitor Screening

This application note details the use of Z-LEU-TYR-OH (N-benzyloxycarbonyl-L-leucyl-L-tyrosine) as a precise probe substrate for the development and screening of protease inhibitors, specifically targeting Calpain-1 (μ-Calpain) , Calpain-2 (m-Calpain) , and Cathepsin L .

While often confused with its inhibitor analogues (e.g., Z-Leu-Tyr-FMK), the free acid this compound serves as a critical kinetic probe . Its cleavage by cysteine proteases releases free Tyrosine, providing a direct, quantifiable metric of enzymatic activity that is essential for validating novel inhibitors (Small Molecular Entities - NCEs) during hit-to-lead optimization.

Abstract

High-throughput screening (HTS) often relies on fluorogenic substrates (e.g., AMC/AFC derivatives) for speed. However, these bulky fluorophores can introduce steric artifacts, leading to "false positives" where a compound inhibits the fluorophore's binding rather than the catalytic site. This compound offers a "label-free" alternative. As a minimal dipeptide substrate, it faithfully mimics the native P2-P1 recognition motif of Calpain and Cathepsin L. This protocol outlines a validated HPLC-based screening assay using this compound to determine the IC₅₀ of unknown inhibitors with high structural fidelity.

Mechanism of Action & Assay Principle

The assay relies on the specific hydrolysis of the peptide bond between the Leucine and Tyrosine residues (or the C-terminal release, depending on the specific protease subclass).

-

The Substrate: this compound contains the Z-group (Benzyloxycarbonyl) , which acts as a hydrophobic anchor mimicking the P3 position, and the Leu-Tyr motif, which fits the S2 and S1 pockets of Calpain/Cathepsin.

-

The Reaction:

-

The Readout: The liberation of free L-Tyrosine (H-Tyr-OH) is measured via HPLC-UV. Unlike colorimetric assays, this method separates the product from the substrate and the test inhibitor, eliminating interference from autofluorescent drug compounds.

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis and the competitive inhibition logic used in this screen.

Figure 1: Competitive screening logic. The Test Inhibitor competes with this compound for the active site. A reduction in "Product B" (Tyrosine) indicates successful inhibition.

Experimental Protocol: HPLC-Based Inhibitor Screen

This protocol is optimized for Calpain-1 but can be adapted for Cathepsin L by adjusting the buffer pH to 5.5.

Materials Required

-

Substrate: this compound (Purity >98%).

-

Enzyme: Recombinant Human Calpain-1 (or Cathepsin L).

-

Inhibitor Control: E-64 (Cysteine protease irreversible inhibitor) or Leupeptin.

-

Solvents: DMSO (anhydrous), Acetonitrile (HPLC grade), TFA (Trifluoroacetic acid).

-

Detection: HPLC system with UV detector (Variable Wavelength).

Step 1: Stock Solution Preparation

This compound is hydrophobic due to the Z-group. Proper solubilization is critical to prevent precipitation in the aqueous assay buffer.

| Component | Concentration | Preparation Method | Storage |

| This compound Stock | 10 mM | Dissolve 4.44 mg in 1 mL DMSO . Vortex until clear. | -20°C (1 month) |

| Test Inhibitor | 10 mM | Dissolve in DMSO. | -20°C |

| Positive Control (E-64) | 100 µM | Dissolve in water/DMSO. | -20°C |

Critical Note: Avoid freeze-thaw cycles for the this compound stock. Aliquot into single-use vials.

Step 2: Buffer Preparation

-

Calpain Reaction Buffer (pH 7.4):

-

20 mM HEPES or Tris-HCl

-

10 mM CaCl₂ (Essential for Calpain activation)

-

10 mM DTT or TCEP (Essential to keep active site Cysteine reduced)

-

1 mM EDTA (Optional: Exclude if using Ca-dependent Calpain; Include for Cathepsins to strip interfering metals).

-

Note for Cathepsin L: Use 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

-

Step 3: Assay Workflow

-

Enzyme Activation: Dilute Calpain-1 to 20 nM in Reaction Buffer.

-

Inhibitor Incubation (Pre-Screen):

-

Mix 90 µL of Enzyme Solution with 5 µL of Test Inhibitor (variable concentrations).

-

Incubate at 25°C for 15 minutes to allow equilibrium binding.

-

-

Substrate Addition (Start Reaction):

-

Add 5 µL of This compound Stock (Final conc: 500 µM).

-

Total Volume: 100 µL.

-

Final DMSO: 5% (Ensure enzyme tolerates this; if not, dilute stocks further).

-

-

Reaction Phase:

-

Incubate at 30°C for 30–60 minutes .

-

-

Termination:

-

Stop reaction by adding 20 µL of 10% TFA (Trifluoroacetic acid) or 100 µL of ice-cold Acetonitrile.

-

Centrifuge at 10,000 x g for 5 mins to pellet precipitated protein.

-

Step 4: HPLC Analysis

Inject 20 µL of the supernatant onto the HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

280 nm: Detects the phenol group of Tyrosine (Product) and this compound.

-

254 nm: Detects the Z-group (Substrate and Z-Leu-OH product).

-

Expected Chromatogram:

-

Early Elution (approx 3-5 min): Free Tyrosine (Product). Measure Area Under Curve (AUC) here.

-

Mid Elution: Z-Leu-OH (Cleavage byproduct).

-

Late Elution (approx 10-12 min): Intact This compound (Substrate).

Data Analysis & Validation

To determine the potency of your test inhibitor, calculate the Percent Inhibition :

-

AUC_Tyr (Control): Enzyme + Substrate + DMSO (No Inhibitor).

-

AUC_Tyr (Blank): Buffer + Substrate (No Enzyme) – corrects for spontaneous hydrolysis.

Workflow Logic Diagram

Figure 2: Step-by-step experimental workflow for inhibitor screening.

Scientific Rationale (Why this method?)

-

Structural Fidelity: this compound mimics the natural peptide backbone better than AMC/AFC substrates. Inhibitors selected against this substrate are more likely to bind the active site in a physiologically relevant manner [1].

-

Avoidance of False Positives: Many library compounds are autofluorescent. By using HPLC separation, the signal for Tyrosine is physically separated from the test compound, eliminating optical interference common in plate-reader assays [2].

-

Versatility: This substrate works for both Calpains (neutral pH, Ca2+ dependent) and Cathepsins (acidic pH, lysosomal), allowing you to test inhibitor selectivity (e.g., does your drug kill Calpain but spare Cathepsin L?) using the same probe [3].

References

-

MedChemExpress. "Z-Glu-Tyr-OH and Z-Tyr-OH Derivatives Product Information." Accessed 2026.

-

Sigma-Aldrich. "Z-Tyr-OH and Peptide Synthesis Reagents." Accessed 2026.

-

Siklos, M. et al. "Cysteine Proteases as Therapeutic Targets: Does Selectivity Matter? A Systematic Review of Calpain and Cathepsin Inhibitors." ResearchGate, 2015.

-

NIH PubChem. "L-Tyrosine Compound Summary & Solubility Data." National Library of Medicine.

-

Gafni, J. et al. "Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity." Frontiers in Cellular Neuroscience, 2012.

Z-LEU-TYR-OH for studying post-translational modifications

Application Note: Z-LEU-TYR-OH in Proteolytic PTM Profiling

Executive Summary

Post-translational modifications (PTMs) are not limited to reversible additions like phosphorylation; they include irreversible proteolytic processing that dictates protein lifespan and function.[1] This compound (N-Carbobenzoxy-L-Leucyl-L-Tyrosine) serves as a critical biochemical tool for studying these cleavage events.[2] Unlike its irreversible analogs (e.g., Z-Leu-Tyr-CH₂Cl) which permanently ablate enzyme activity, this compound acts as a reversible competitive ligand and a metabolic standard .[2]

This guide details the application of this compound in profiling the substrate specificity of Calpains (I and II) and Chymotrypsin-like proteases.[2] It provides protocols for determining inhibition constants (

Part 1: The Biochemistry of this compound

To use this reagent effectively, one must distinguish it from its "warhead-equipped" counterparts.[2]

Structural Logic & Mechanism

-

The "Z" Group (Carbobenzoxy): Protects the N-terminus, mimicking the peptide backbone of a larger protein substrate and increasing hydrophobicity for active site entry.[2]

-

The "Leu-Tyr" Motif: This dipeptide sequence is a "consensus mimic" for the S2 and S1 subsites of Calpain and Chymotrypsin .[2]

-

Calpain Preference: Prefers hydrophobic residues (Leu/Val) at P2 and bulky hydrophobic/aromatic residues (Tyr) at P1.

-

Chymotrypsin Preference: Highly specific for aromatic residues (Tyr/Trp/Phe) at P1.[2]

-

-

The "OH" (Free Acid): This is the critical distinction.[2]

-

Vs. Esters (OMe): The ester is a substrate that is rapidly cleaved.[2]

-

Vs. Chloromethyl Ketones (CMK): CMK is an irreversible alkylating agent (suicide inhibitor).[2]

-

The Role of OH: The free acid binds to the active site but cannot be easily processed or covalently linked.[2] It functions as a product inhibitor or competitive antagonist , allowing for the calculation of binding affinity (

) without permanently destroying the enzyme sample.[2]

-

PTM Cross-Talk: The Proteolysis-Phosphorylation Axis

Proteolysis often acts as the "OFF" switch for signaling kinases, or conversely, the "ON" switch (e.g., cleavage of p35 to p25 activating CDK5).[2] this compound is used to modulate this rate, preserving transient PTM states that would otherwise be lost to rapid degradation.[2]

Figure 1: Mechanism of Action.[2] this compound competitively occupies the Calpain active site, slowing the irreversible conversion of signaling molecules.[2]

Part 2: Experimental Protocols

Preparation and Solubility

The hydrophobicity of the Z-group and the Tyrosine residue dictates strict solubility protocols.[2]

-

Solvent: Dimethyl Sulfoxide (DMSO) is the superior solvent.[2] Ethanol is a secondary choice but less stable for long-term storage.[2]

-

Stability: The free acid is chemically stable.[2] However, avoid repeated freeze-thaw cycles which can induce micro-precipitation.[2]

| Parameter | Specification | Notes |

| Molecular Weight | ~428.48 g/mol | |

| Primary Solvent | DMSO (Anhydrous) | Soluble up to 20 mg/mL.[2] |

| Working Conc. | 10 µM – 1 mM | Higher concentrations required compared to covalent inhibitors.[2] |

| Storage | -20°C (Desiccated) | Protect from moisture to prevent hydrolysis if using ester forms.[2] |

Protocol A: Determination of Inhibition Constant ( )

This assay uses this compound to determine the binding affinity of the enzyme for the Leu-Tyr motif without irreversible inactivation.[2]

Materials:

-

Enzyme: Purified Calpain-1 or Chymotrypsin.[2]

-

Substrate: Fluorogenic peptide (e.g., Suc-Leu-Tyr-AMC).[2]

-

Inhibitor: this compound (0, 50, 100, 200, 500 µM).[2]

-

Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂ (for Calpain), 1 mM DTT.

Workflow:

-

Pre-Incubation: Mix 10 nM Enzyme with varying concentrations of this compound in assay buffer. Incubate at 25°C for 15 minutes. Note: Unlike CMK inhibitors, extended incubation is not required for covalent bond formation, but equilibrium must be reached.

-

Activation: Add Suc-Leu-Tyr-AMC (Substrate) to a final concentration of 50 µM.

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

-

Analysis: Plot

vs. [I] (Dixon Plot) to determine

Expected Result: A linear increase in inhibition typical of competitive binding. If curvature is observed, check for solubility issues at high concentrations.

Protocol B: HPLC Standard for Proteolysis Assays

When using Z-Leu-Tyr-OMe (methyl ester) or Z-Leu-Tyr-NH-R as a substrate to measure enzyme activity, this compound is the metabolic product.[2] You must generate a standard curve to quantify the specific activity.[2]

Workflow:

-

Standard Prep: Prepare serial dilutions of this compound (free acid) in Mobile Phase A (0.1% TFA in Water). Range: 1 µM to 100 µM.[2]

-

Column: C18 Reverse Phase Column (e.g., 5µm, 4.6 x 150mm).

-

Gradient:

-

Detection: UV Absorbance at 280 nm (Tyrosine absorption).

-

Application: In your enzyme assay, quench the reaction with 1% TFA, inject the supernatant, and calculate the area under the curve (AUC) of the peak corresponding to this compound retention time.[2]

Figure 2: HPLC Workflow. Using this compound as the analytical standard to quantify enzymatic conversion of esterified substrates.

Part 3: Data Interpretation & Troubleshooting

Comparative Potency

Researchers often confuse the free acid with the inhibitor forms.[2] Use this table to select the correct reagent.

| Reagent | Form | Mechanism | Application |

| This compound | Free Acid | Competitive (Reversible) | Crystallography, Binding Kinetics, HPLC Standard.[2] |

| Z-LEU-TYR-OMe | Methyl Ester | Substrate | Measuring Enzyme Activity (Rate of hydrolysis).[2] |

| Z-LEU-TYR-CH₂Cl | Chloromethyl Ketone | Irreversible (Alkylation) | Blocking activity in cell culture (Apoptosis/Necrosis studies).[2] |

| Z-LEU-TYR-CHO | Aldehyde | Reversible (Transition State) | Potent inhibition (Transition state analog).[2] |

Troubleshooting Guide

-

Issue: Precipitation upon adding to aqueous buffer.

-

Issue: No inhibition observed in Cell Culture.

-

Cause: The free acid (-OH) has poor cell permeability compared to the ester or CMK forms due to the charged carboxyl group at physiological pH.[2]

-

Solution: this compound is primarily an in vitro tool.[2] For cell culture inhibition, use Z-Leu-Tyr-OMe (which is converted to the acid inside the cell, though it may act as a substrate first) or the specific inhibitor Calpeptin .[2]

-

References

-

Goll, D. E., et al. (2003). The Calpain System.[2][3] Physiological Reviews, 83(3), 731-801. Link[2]

-

Sasaki, T., et al. (1984). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins.[2] Journal of Enzyme Inhibition, 3(3), 195-201. (Establishes the structure-activity relationship of Leu-Tyr motifs).

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750.[2] Link[2]

- Tompa, P., et al. (2004). The calpain system as a multitargeted focal point of neuronal cell death and neuroprotection. Trends in Pharmacological Sciences, 25(3), 135-140. (Context for PTM crosstalk).

Sources

Application Note: Precision Profiling of Proteolytic Signaling using Z-LEU-TYR-OH

Abstract & Core Utility

Z-LEU-TYR-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Tyrosine) is a specialized dipeptide derivative critical for dissecting proteolytic signaling pathways. Unlike its aldehyde (CHO) or fluoromethyl ketone (FMK) analogs which act as potent irreversible inhibitors, the free acid this compound serves two distinct, high-value roles in signal transduction research:

-

Aspartic Protease Substrate: It functions as a specific substrate for Cathepsin D and Pepsin , enabling the kinetic monitoring of lysosomal membrane permeabilization (LMP) and apoptotic cascades.

-

Structural Negative Control: It is the essential "dead" analog used to validate Calpain and Cysteine Protease inhibition data. It controls for the non-specific binding of the peptide backbone, ensuring that observed biological effects are due to the reactive warhead of the inhibitor (e.g., Z-Leu-Tyr-CHO) and not off-target steric interactions.

Chemical & Physical Properties

Ensure optimal solubility and stability before initiating cell-based or enzymatic assays.

| Property | Specification |

| Chemical Name | N-Cbz-L-Leu-L-Tyr-OH (Free Acid) |

| Molecular Weight | ~428.48 g/mol |

| Solubility (Primary) | DMSO: ≥20 mg/mL (Recommended stock: 10-25 mM) |

| Solubility (Secondary) | Ethanol: Slightly soluble; Water: Insoluble (requires alkaline pH or carrier) |

| Stability | Solid: 2 years at -20°C. DMSO Stock: 1 month at -20°C (avoid freeze-thaw).[1][2] |

| Cell Permeability | Moderate (facilitated by Z-group lipophilicity). |

Application 1: Monitoring Cathepsin D Signaling (Apoptosis)

Context: Cathepsin D is a major lysosomal aspartic protease. Upon apoptotic stimuli (e.g., oxidative stress, chemotherapy), lysosomes permeabilize, releasing Cathepsin D into the cytosol where it cleaves Bid, triggering mitochondrial outer membrane permeabilization (MOMP).

Mechanism: this compound mimics the cleavage site of Cathepsin D substrates. By monitoring the hydrolysis of the Leu-Tyr bond, researchers can quantify the release and activity of cytosolic Cathepsin D.

Protocol A: HPLC-Based Cathepsin D Activity Assay

Note: Unlike AMC-derivatives, this compound requires chromatographic separation, providing higher specificity and avoiding fluorophore interference.

Materials:

-

Cytosolic Cell Lysates (treated vs. control)

-

Substrate: this compound (1 mM stock in DMSO)

-

Buffer: 0.1 M Sodium Citrate, pH 3.5 (Optimal for Cathepsin D)

-

Stop Solution: 10% Trichloroacetic acid (TCA)

Workflow:

-

Preparation: Dilute cell lysates to 0.5 mg/mL protein concentration in Citrate Buffer.

-

Incubation: Add This compound (Final conc: 50 µM) to the lysate.

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Add equal volume of Stop Solution (TCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 mins.

-

Analysis: Inject supernatant into RP-HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water + 0.1% TFA gradient.

-

Detection: UV Absorbance at 280 nm (Tyrosine).

-

-

Quantification: Measure the peak area of the liberated L-Tyrosine or Z-Leu fragment relative to a standard curve.

Application 2: Validating Calpain Inhibition (Negative Control)

Context: Calpain inhibitors (e.g., Z-Leu-Tyr-CHO, Calpeptin) are widely used to study cytoskeletal remodeling and neurodegeneration. However, these aldehydes are highly reactive and can inhibit other enzymes non-specifically. The Golden Rule: You cannot claim "Calpain-dependent signaling" unless the effect is abolished by the Inhibitor (CHO) but unaffected by the Control (OH).

Protocol B: The "Specificity Check" for Signaling Hits

Objective: Confirm that the blockage of a signaling node (e.g., degradation of p53 or cleavage of Spectrin) is due to protease inhibition, not peptide interference.

Experimental Setup:

| Group | Treatment | Role | Expected Outcome (If Calpain-Driven) |

|---|---|---|---|

| A | Vehicle (DMSO) | Baseline | Normal Signaling / Proteolysis |

| B | Z-Leu-Tyr-CHO (10-50 µM) | Inhibitor | Blocked Signaling / Intact Substrate |

| C | This compound (10-50 µM) | Control | Normal Signaling (Same as Vehicle) |

Step-by-Step:

-

Seeding: Plate cells (e.g., SH-SY5Y or Fibroblasts) at 70% confluence.

-

Pre-treatment:

-

Add This compound (Control) to Group C cells 1 hour prior to stimulation.

-

Add Calpain Inhibitor (CHO/FMK) to Group B cells.

-

-

Stimulation: Induce signaling (e.g., Calcium influx via Ionomycin or Glutamate excitotoxicity).

-

Lysis & Western Blot: Harvest cells after 2-4 hours.

-

Readout: Blot for Calpain substrates (e.g., Spectrin breakdown products - SBDPs).

-

Valid Result: Group B shows no SBDPs. Group C shows SBDPs identical to Group A.

-

Invalid Result: If Group C also inhibits proteolysis, the effect is likely due to steric blockage or toxicity, not catalytic inhibition.

-

Visualizing the Pathway & Experimental Logic

The following diagram illustrates the dual entry point of Z-LEU-TYR derivatives in the Apoptotic/Proteolytic signaling cascade.

Figure 1: Strategic placement of this compound. It acts as a reporter substrate for Cathepsin D (Green path) or a non-inhibitory control to validate Calpain blockade (Grey dotted line).

References

-

Barrett, A. J., & Rawlings, N. D. (2001). Evolutionary lines of cysteine peptidases. Biological Chemistry.[1][3] (Foundational classification of Calpain/Cathepsin families).

-

Minarowska, A., et al. (2008). Regulatory role of cathepsin D in apoptosis. Folia Histochemica et Cytobiologica. (Mechanisms of Cathepsin D signaling).

-

Sigma-Aldrich (Merck). Cathepsin D and E Substrate Technical Data. (Validation of peptide substrates for Aspartic proteases).

-

BenchChem. A Comparative Guide to Validating Calpain Inhibition. (Protocols for using negative controls in protease research).

-

Yasuda, Y., et al. (1999). Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D.[4] Journal of Biochemistry. (Kinetic constants for Leu-Tyr motifs).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: The Generation of Dephosphorylated Protein Standards for the Validation of Phospho-Specific Antibodies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein phosphorylation is fundamental to understanding cellular signaling pathways that govern everything from cell proliferation to apoptosis.[1][2][3] The specificity of antibodies used to detect phosphorylated proteins is paramount for generating reliable and reproducible data.[4] This application note provides a comprehensive guide to the preparation of dephosphorylated protein lysates, which serve as essential negative controls for validating the specificity of phospho-specific antibodies. We will detail a robust, field-proven protocol using broad-spectrum phosphatases and discuss the critical importance of proper controls in experimental design. Furthermore, we will introduce a novel quality control step involving the use of a small-molecule substrate, such as a phosphorylated dipeptide, to verify enzyme activity prior to its use on complex biological samples.

The Criticality of a Dephosphorylated Standard

In immunoassays like Western blotting, a phospho-specific antibody should ideally bind only to its target protein when it is phosphorylated at a specific site. However, non-specific binding can occur, leading to false-positive signals. To ensure the validity of your results, it is crucial to demonstrate that the antibody does not recognize the same protein in its non-phosphorylated state.[3][4]

This is achieved by treating a sample of your protein lysate with a phosphatase to enzymatically remove the phosphate groups. When run alongside an untreated sample on a Western blot, the dephosphorylated sample serves as a true negative control. A high-quality phospho-specific antibody will show a strong signal in the untreated lane and a significantly diminished or absent signal in the phosphatase-treated lane.[3]

Key Objectives of a Dephosphorylated Standard:

-

Confirm Antibody Specificity: Prove that the antibody's epitope includes the phosphate group.

-

Eliminate False Positives: Differentiate true phosphorylation events from non-specific background signals.

-

Increase Data Confidence: Provide self-validating evidence for publications and regulatory submissions.